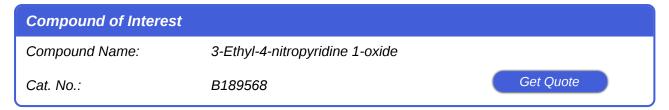


Spectroscopic Profile of 3-Ethyl-4-nitropyridine 1-oxide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Ethyl-4-nitropyridine 1-oxide**. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the closely related analog, 3-methyl-4-nitropyridine 1-oxide, to provide a predictive spectroscopic profile. It is important to note that while the core structural features are similar, the substitution of a methyl group with an ethyl group will induce subtle but predictable differences in the spectral data.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **3-Ethyl-4-nitropyridine 1-oxide** based on the known data for **3-methyl-4-nitropyridine 1-oxide** and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for **3-Ethyl-4-nitropyridine 1-oxide**



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~8.2-8.4	d	1H	H-2	Expected to be a doublet due to coupling with H-6.
~7.4-7.6	d	1H	H-6	Expected to be a doublet due to coupling with H-2.
~7.2-7.4	S	1H	H-5	Expected to be a singlet.
~2.7-2.9	q	2H	-CH2-	Methylene protons of the ethyl group, quartet due to coupling with methyl protons.
~1.2-1.4	t	3H	-СНз	Methyl protons of the ethyl group, triplet due to coupling with methylene protons.

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-Ethyl-4-nitropyridine 1-oxide**



Chemical Shift (δ) ppm	Assignment	Notes
~150-155	C-4	Carbon bearing the nitro group, expected to be significantly deshielded.
~140-145	C-2	
~135-140	C-6	_
~125-130	C-3	Carbon bearing the ethyl group.
~120-125	C-5	
~20-25	-CH ₂ -	Methylene carbon of the ethyl group.
~12-15	-СН₃	Methyl carbon of the ethyl group.

Solvent: CDCl $_3$. Reference: CDCl $_3$ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **3-Ethyl-4-nitropyridine 1-oxide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2980-2850	Medium	Aliphatic C-H stretch (ethyl group)
~1600-1580	Strong	C=C stretching (aromatic ring)
~1540-1500	Very Strong	Asymmetric NO ₂ stretch
~1360-1340	Very Strong	Symmetric NO ₂ stretch
~1250-1200	Strong	N-O stretching (N-oxide)



Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

The predicted mass spectrometry data for **3-Ethyl-4-nitropyridine 1-oxide** (C₇H₈N₂O₃) is available from PubChem.[1]

Table 4: Predicted Mass Spectrometry Data for 3-Ethyl-4-nitropyridine 1-oxide

Adduct	m/z
[M+H] ⁺	169.06078
[M+Na] ⁺	191.04272
[M-H] ⁻	167.04622
[M]+	168.05295

Experimental Protocols

While specific experimental protocols for **3-Ethyl-4-nitropyridine 1-oxide** are not readily available, the following are general methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.
- ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Standard carbon NMR spectra are acquired with proton decoupling, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of ¹³C.



IR Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted.

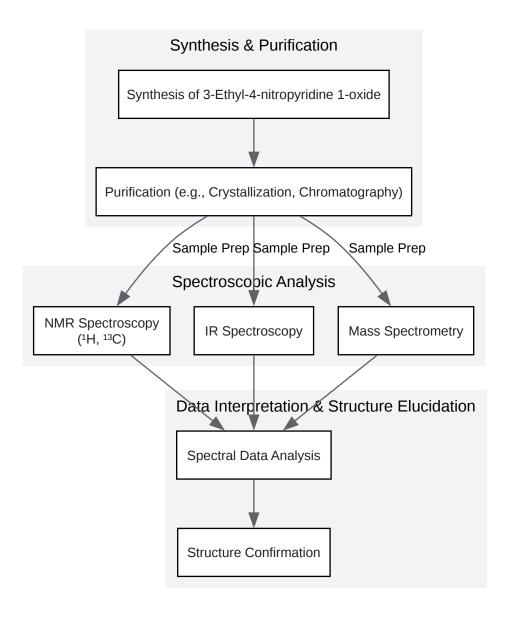
Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
- Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
- Acquisition: The solution is infused into the ESI source. Mass spectra are acquired in both positive and negative ion modes to observe different adducts.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity like **3-Ethyl-4-nitropyridine 1-oxide**.





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References

• 1. PubChemLite - 3-ethyl-4-nitropyridine 1-oxide (C7H8N2O3) [pubchemlite.lcsb.uni.lu]







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